molecular formula C6H9NOS B1530272 2-Amino-2-(thiophen-3-yl)ethan-1-ol CAS No. 1183538-72-8

2-Amino-2-(thiophen-3-yl)ethan-1-ol

Cat. No. B1530272
M. Wt: 143.21 g/mol
InChI Key: PVPSCUVKCZTFAO-UHFFFAOYSA-N
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Description

“2-Amino-2-(thiophen-3-yl)ethan-1-ol” is a chemical compound with the molecular formula C6H9NOS and a molecular weight of 143.21 . It is a heterocyclic compound, which means it contains a ring structure that includes atoms of at least two different elements .


Synthesis Analysis

The synthesis of “2-Amino-2-(thiophen-3-yl)ethan-1-ol” can be achieved through a process involving the reaction of thiophene with sodium metal and epichlorohydrin . The optimal conditions for this synthesis include an initial molar ratio of thiophene to sodium of 1.6:1, an epichlorohydrin to sodium feed molar ratio of 1:1, an epoxidation temperature of -5°C, a reaction time of 30 minutes, and a hydrolysis reaction pH of 4-6 .


Molecular Structure Analysis

The molecular structure of “2-Amino-2-(thiophen-3-yl)ethan-1-ol” consists of a thiophene ring attached to an ethanolamine group . The thiophene ring is a five-membered aromatic ring with four carbon atoms and one sulfur atom . The ethanolamine group contains a primary amine (-NH2) and a primary alcohol (-OH) functional group .


Chemical Reactions Analysis

“2-Amino-2-(thiophen-3-yl)ethan-1-ol” can undergo various chemical reactions due to the presence of the amine and alcohol functional groups. For instance, it can participate in condensation reactions with carboxylic acids to form amides . It can also react with isothiocyanatoketones to form pyrimidine derivatives .

Scientific Research Applications

Regioselective Metal-Free Synthesis

A study presented a facile metal-free synthesis approach for 2-aminothiophene derivatives through the reaction of 2-ynals with thioamides in alcohols. This method highlights a regioselective intramolecular cyclization/conjugate addition cascade reaction, offering a straightforward protocol for constructing 2,3,5-trisubstituted 2-aminothiophenes (Luo et al., 2015).

Antimicrobial Activity

Another area of interest is the development of Schiff bases using 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile. These compounds exhibit antimicrobial activity, as demonstrated by their effectiveness against various bacterial strains (Puthran et al., 2019).

Corrosion Inhibition

Research into the corrosion inhibition performances of various thiazole and thiadiazole derivatives, including those related to 2-aminothiophene, has shown promising results in protecting iron metal against corrosion. Theoretical studies, including density functional theory (DFT) calculations and molecular dynamics simulations, support these findings (Kaya et al., 2016).

Synthesis and Characterization of Metal Complexes

The synthesis and characterization of metal complexes derived from 2-aminothiophene-based ligands have been explored. One study synthesized a thio Schiff base ligand and its metal complexes, which were then applied in Suzuki cross-coupling reactions and used in the fabrication of organic–inorganic hybrid devices (Temel et al., 2012).

Catalytic Chemical Amide Synthesis

A catalytic method for direct amide bond synthesis using (2-(thiophen-2-ylmethyl)phenyl)boronic acid at room temperature demonstrates the versatility of 2-aminothiophene derivatives in facilitating the coupling of carboxylic acids and amines. This process is applicable to a wide range of substrates, including challenging ones, and shows little to no racemization for N-Boc-protected amino acids (El Dine et al., 2015).

Synthesis of Amino Alcohols

The synthesis of amino alcohols, such as 2-aminocyclododecan-1-ol and 6(3)-aminodecahydro-1,4-ethanonaphthalen-5(2)-ols, demonstrates the application of 2-aminothiophene derivatives in producing key intermediates for further chemical synthesis (Sadigov et al., 2020).

Future Directions

The future directions for “2-Amino-2-(thiophen-3-yl)ethan-1-ol” could involve further exploration of its potential biological activities and applications in medicinal chemistry. Given its structural similarity to compounds known to exhibit various pharmacological properties , it could be a promising candidate for the development of new therapeutic agents.

properties

IUPAC Name

2-amino-2-thiophen-3-ylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NOS/c7-6(3-8)5-1-2-9-4-5/h1-2,4,6,8H,3,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVPSCUVKCZTFAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C(CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-2-(thiophen-3-yl)ethan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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